2-(2,3,4-Trichlorophenoxy)aniline
Description
2-(2,3,4-Trichlorophenoxy)aniline is an organochlorine compound characterized by an aniline group linked to a phenoxy ring substituted with three chlorine atoms at positions 2, 3, and 2. Its molecular formula is C₁₂H₈Cl₃NO, with a molecular weight of 288.56 g/mol.
Properties
Molecular Formula |
C12H8Cl3NO |
|---|---|
Molecular Weight |
288.6 g/mol |
IUPAC Name |
2-(2,3,4-trichlorophenoxy)aniline |
InChI |
InChI=1S/C12H8Cl3NO/c13-7-5-6-10(12(15)11(7)14)17-9-4-2-1-3-8(9)16/h1-6H,16H2 |
InChI Key |
AOQJUIFVRMNXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The key differentiating factors among analogs include:
- Substituent positions on the phenoxy ring.
- Functional groups (e.g., carboxylic acid vs. aniline).
- Additional substituents (e.g., fluorine, methyl, or trifluoromethyl groups).
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Substituents (Phenoxy Ring) | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(2,3,4-Trichlorophenoxy)aniline | C₁₂H₈Cl₃NO | 2,3,4-Cl | Aniline | 288.56 |
| 2-(2,4,5-Trichlorophenoxy)acetic acid (2,4,5-T) | C₈H₅Cl₃O₃ | 2,4,5-Cl | Acetic acid | 255.48 |
| 4-(2,4,6-Trichlorophenoxy)aniline | C₁₂H₈Cl₃NO | 2,4,6-Cl | Aniline | 288.56 |
| 2-(3,4-Difluorophenoxy)aniline | C₁₂H₉F₂NO | 3,4-F | Aniline | 233.21 |
| 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline | C₁₄H₁₂F₃NO₂ | 3-OCH₃, 5-CF₃ | Aniline | 283.24 |
| Silvex (2,4,5-TCPPA) | C₉H₇Cl₃O₃ | 2,4,5-Cl | Propionic acid | 269.51 |
Physicochemical Properties
- Water Solubility: 2-(2,3,4-Trichlorophenoxy)aniline is likely hydrophobic due to its aromatic Cl substituents and lack of ionizable groups. In contrast, Silvex (a propionic acid derivative) is slightly water-soluble . Fluorinated analogs (e.g., 2-(3,4-Difluorophenoxy)aniline) may exhibit higher polarity due to fluorine's electronegativity, enhancing solubility in polar organic solvents .
- Thermal Stability: Chlorinated phenoxy compounds (e.g., 2,4,5-T) are prone to thermolytic degradation, forming toxic dioxins. This risk may extend to 2-(2,3,4-Trichlorophenoxy)aniline, depending on synthetic conditions .
Toxicity and Regulatory Status
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
